5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
The compound 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone core, substituted with a chlorophenyl group, a hydroxy group, a benzoyl group, and a morpholinyl ethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions: Introduction of the chlorophenyl group, hydroxy group, benzoyl group, and morpholinyl ethyl group through various substitution reactions.
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-3-hydroxy-4-benzoyl-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the prop-2-en-1-yloxy group.
5-(4-chlorophenyl)-3-hydroxy-4-[2-methylbenzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the prop-2-en-1-yloxy group and has a simpler benzoyl group.
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H29ClN2O5 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29ClN2O5/c1-3-14-35-21-8-9-22(18(2)17-21)25(31)23-24(19-4-6-20(28)7-5-19)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h3-9,17,24,31H,1,10-16H2,2H3/b25-23+ |
InChI Key |
GGBVGAWLKYBJJO-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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